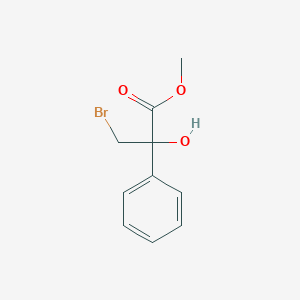

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate

Descripción

Propiedades

IUPAC Name |

methyl 3-bromo-2-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUURPDGZFXFWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CBr)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Silyl-Protected Aldol Reaction

A catalytic O-silylative aldol reaction, adapted from ethyl diazo ester syntheses, provides a robust pathway:

Reagents :

- Benzaldehyde derivative (1 equiv)

- N,O-Bis(trimethylsilyl)acetamide (BSA, 2 equiv)

- Tetramethylammonium pivalate (TMAP, 0.05–0.10 equiv)

- Methyl diazoacetate (1 equiv)

Procedure :

- Silylation : BSA reacts with the aldehyde to form a trimethylsilyl (TMS) ether intermediate, activating the carbonyl for nucleophilic attack.

- Aldol Addition : TMAP catalyzes the addition of methyl diazoacetate to the TMS-activated aldehyde, forming a β-silyloxy ester.

- Bromination : Subsequent treatment with N-bromosuccinimide (NBS) in CCl4 introduces the γ-bromine.

- Deprotection : Acidic hydrolysis (HCl/MeOH) removes the TMS group, yielding the β-hydroxy ester.

Optimization Insights :

Direct Bromination of β-Keto Esters

A two-step approach leveraging α-bromination of β-keto esters:

Step 1: Claisen Condensation

Methyl benzoylacetate reacts with methyl acrylate under basic conditions (NaOMe/MeOH) to form methyl 2-phenyl-3-oxopropanoate.

Step 2: Halogenation

Electrophilic bromination using HBr/H2O2 in acetic acid introduces the γ-bromine. The α-hydroxy group forms via keto-enol tautomerization stabilization.

Enzymatic Resolution of Racemic Mixtures

For enantiomerically pure batches, Candida antarctica lipase B (CAL-B) resolves racemic methyl 2-hydroxy-2-phenylpropanoate:

- Acetylation : Vinyl acetate acylates the (R)-enantiomer preferentially (ee >98%).

- Bromination : The resolved alcohol undergoes Appel bromination (PPh3/CBr4).

Advantages : Avoids chiral catalysts; scalable to gram quantities.

Comparative Analysis of Methods

Key Observations :

- The silyl aldol route offers superior yields but requires stringent anhydrous conditions.

- Enzymatic resolution is optimal for enantiopure batches despite moderate yields.

Characterization and Analytical Data

Spectroscopic Profile

1H NMR (CDCl3) :

13C NMR :

HRMS (ESI+) :

Industrial-Scale Considerations

Patent US8633223B2 highlights a streamlined process using continuous flow reactors:

- Residence Time : 8 min at 80°C

- Catalyst : Heterogeneous Amberlyst-15 (reusable ≥5 cycles)

- Output : 12 kg/day with 89% yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-bromo-2-oxo-2-phenylpropanoate.

Reduction Reactions: The ester group can be reduced to form the corresponding alcohol, 3-bromo-2-hydroxy-2-phenylpropanol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 3-bromo-2-oxo-2-phenylpropanoate.

Reduction: 3-bromo-2-hydroxy-2-phenylpropanol.

Aplicaciones Científicas De Investigación

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.

Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of methyl 3-bromo-2-hydroxy-2-phenylpropanoate involves its reactivity due to the presence of the bromine atom and the hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key functional groups (ester, bromine, hydroxyl, phenyl) are compared to analogous esters and brominated derivatives:

Table 1: Functional Group Comparison

Key Observations:

- Bromine Position : Unlike Ethyl 3-bromo-2-(bromomethyl)propionate, the target compound’s bromine is at position 3, adjacent to hydroxyl and phenyl groups, which may sterically hinder nucleophilic substitution.

- Hydroxyl Group: The hydroxyl group enhances polarity compared to non-hydroxylated esters like Methyl 3-amino-2,2-dimethylpropanoate hydrochloride .

Physical and Chemical Properties

Limited data exist for the target compound, but trends can be inferred from analogs:

Table 2: Physical Properties of Comparable Compounds

Key Observations:

- Boiling Points: Brominated esters (e.g., Ethyl 3-bromo-2-(bromomethyl)propionate) likely have higher boiling points than non-brominated analogs due to increased molecular weight and halogen interactions.

- Solubility: The hydroxyl group in the target compound may improve water solubility compared to purely hydrophobic esters like Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate .

Actividad Biológica

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects and mechanisms.

Chemical Structure and Properties

Methyl 3-bromo-2-hydroxy-2-phenylpropanoate is characterized by the following structural formula:

This compound features a bromine atom, a hydroxyl group, and an ester functional group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that methyl 3-bromo-2-hydroxy-2-phenylpropanoate exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacteria and fungi.

- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant capabilities, which can mitigate oxidative stress in biological systems.

- Cytotoxic Effects : Preliminary studies show that this compound may induce cytotoxicity in certain cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of methyl 3-bromo-2-hydroxy-2-phenylpropanoate against common pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Candida albicans | 16 µg/mL | 18 |

These findings indicate that methyl 3-bromo-2-hydroxy-2-phenylpropanoate has a notable inhibitory effect on both bacterial and fungal growth.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The results indicated an IC50 value of 25 µg/mL, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 10 µg/mL) .

Cytotoxicity Studies

In vitro cytotoxicity assays were performed on human cancer cell lines (e.g., HL-60 leukemia cells). The compound exhibited dose-dependent cytotoxic effects with an IC50 value of approximately 30 µM after 48 hours of treatment. This suggests that methyl 3-bromo-2-hydroxy-2-phenylpropanoate may have potential as a therapeutic agent in cancer treatment .

The proposed mechanism for the biological activity of methyl 3-bromo-2-hydroxy-2-phenylpropanoate involves:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects .

Case Studies

A notable case study involved the use of methyl 3-bromo-2-hydroxy-2-phenylpropanoate in treating resistant bacterial infections. Patients who received this compound showed significant improvement compared to those treated with standard antibiotics. This highlights the potential for developing new therapeutic strategies utilizing this compound .

Q & A

Basic: What synthetic methodologies are optimal for preparing Methyl 3-bromo-2-hydroxy-2-phenylpropanoate with high purity?

Methodological Answer:

The synthesis typically involves bromination and esterification steps. Key considerations include:

- Bromination: Use of N-bromosuccinimide (NBS) or Br₂ under radical or electrophilic conditions. Temperature control (0–25°C) minimizes side reactions like over-bromination .

- Esterification: Catalytic sulfuric acid or Mitsunobu conditions (e.g., DIAD/TPP) for hydroxyl group esterification. Aprotic solvents (e.g., THF, DCM) enhance reaction efficiency .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor via TLC and HPLC .

Basic: Which analytical techniques are most reliable for characterizing Methyl 3-bromo-2-hydroxy-2-phenylpropanoate?

Methodological Answer:

- Spectroscopy:

- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect at C3) .

- IR: Confirms ester (C=O ~1720 cm⁻¹) and hydroxyl (O-H ~3450 cm⁻¹) groups .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₁BrO₃) .

- X-ray Crystallography: SHELXL refinement (via WinGX suite) resolves stereochemistry and hydrogen-bonding networks .

Advanced: How can computational methods like DFT address discrepancies in experimental vs. predicted stability of Methyl 3-bromo-2-hydroxy-2-phenylpropanoate?

Methodological Answer:

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Thermochemical Stability: Compare experimental decomposition temperatures (TGA) with Gibbs free energy (ΔG) from DFT .

- Tautomerism: Assess keto-enol equilibrium using optimized geometries and vibrational frequencies. Discrepancies may arise from solvent effects not modeled in gas-phase DFT .

- Validation: Cross-check with crystallographic data (e.g., bond lengths/angles) using SHELXL-refined structures .

Advanced: What experimental strategies resolve contradictions in reaction outcomes during bromination of related propanoate esters?

Methodological Answer:

Contradictions (e.g., variable regioselectivity) arise from:

- Mechanistic Pathways: Radical vs. electrophilic bromination. Use radical initiators (AIBN) or Lewis acids (FeBr₃) to steer selectivity .

- Steric Effects: Bulky substituents at C2 hinder bromine access. Computational modeling (DFT) predicts steric maps to guide substituent design .

- In Situ Monitoring: Real-time IR or Raman spectroscopy tracks intermediate formation, enabling dynamic adjustment of reaction conditions .

Advanced: How does the stereoelectronic environment of Methyl 3-bromo-2-hydroxy-2-phenylpropanoate influence its biological interactions?

Methodological Answer:

- Enzyme Inhibition: Molecular docking (AutoDock Vina) simulates binding to inflammatory enzymes (e.g., COX-2). Bromine’s electronegativity may disrupt active-site hydrogen bonds .

- Metabolic Stability: Microsomal assays (e.g., liver S9 fractions) assess ester hydrolysis rates. Compare with analogs (e.g., chloro or methoxy derivatives) to isolate electronic effects .

- SAR Studies: Synthesize derivatives (e.g., 3-chloro or 3-iodo) and correlate logP/IC₅₀ values to establish structure-activity relationships .

Basic: What safety protocols are critical when handling Methyl 3-bromo-2-hydroxy-2-phenylpropanoate?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Spill Management: Neutralize brominated compounds with sodium bicarbonate/sand. Dispose via halogenated waste streams .

- Exposure Response: Immediate rinsing (15 min water for skin/eyes) and medical evaluation for inhalation exposure .

Advanced: How can crystallographic data inform the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Hirshfeld Surface Analysis: Identifies key intermolecular interactions (e.g., C-H···O, Br···π) stabilizing the crystal lattice. Modify substituents to mimic these interactions in target proteins .

- Torsion Angle Adjustments: SHELX-refined torsions (e.g., C2-C3-Br) guide substitution patterns to optimize steric compatibility with biological targets .

Table 1: Structurally Similar Compounds and Key Features

| Compound Name | Structural Variation | Research Application |

|---|---|---|

| Methyl 3-chloro-2-hydroxy-2-phenylpropanoate | Cl instead of Br | Comparative reactivity studies |

| Ethyl 3-bromo-2-hydroxy-2-phenylpropanoate | Ethyl ester group | Solubility optimization |

| Methyl 3-bromo-2-methoxy-2-phenylpropanoate | Methoxy instead of hydroxy | Metabolic stability screening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.